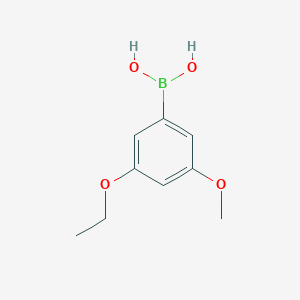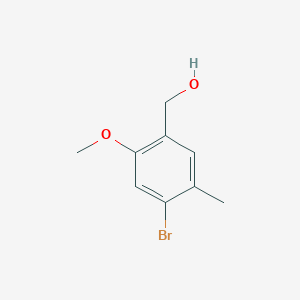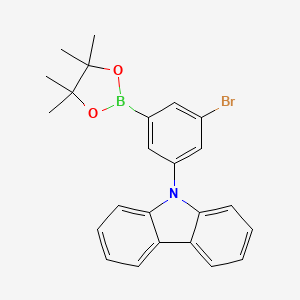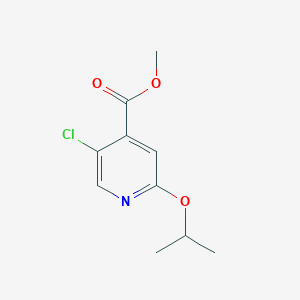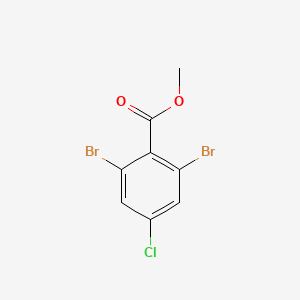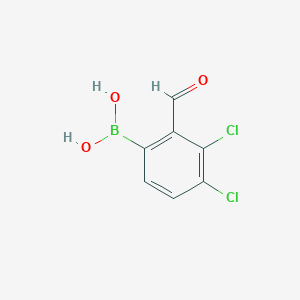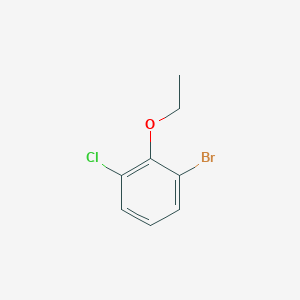
5-Bromo-1,4-difluoro-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,4-difluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-2,5-difluoro-4-isopropoxybenzene . The InChI code for this compound is 1S/C9H9BrF2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 .Scientific Research Applications
Brominated Flame Retardants
- Brominated flame retardants (BFRs), including novel brominated compounds, are extensively used due to their ability to inhibit or slow the onset and spread of fire. These compounds have been found in indoor air, dust, consumer goods, and food, raising concerns about their environmental fate and potential health risks. The study by Zuiderveen, Slootweg, and de Boer (2020) emphasizes the need for further research on the occurrence, environmental fate, and toxicity of BFRs, including novel brominated compounds, to fill significant knowledge gaps and optimize analytical methods for their detection (Zuiderveen, Slootweg, & de Boer, 2020).
Polybrominated Dibenzo-p-dioxins and Dibenzofurans
- The review by Mennear and Lee (1994) highlights the occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as contaminants in BFRs and their production during combustion. These compounds exhibit similar biological effects to their chlorinated counterparts, including hepatic enzyme induction and toxicity in animal models. The study suggests that the brominated compounds bind to the same receptors as the chlorinated analogs, with similar potencies on a molar basis (Mennear & Lee, 1994).
Synthesis and Applications
- The practical synthesis of brominated biphenyls, such as 2-Fluoro-4-bromobiphenyl, has been explored for their applications in pharmaceuticals and materials science. Qiu et al. (2009) describe an efficient method for synthesizing this compound, which is a key intermediate in the production of non-steroidal anti-inflammatory and analgesic materials. The study highlights the importance of developing cost-effective and environmentally friendly synthetic routes for brominated organic compounds (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Concerns
- The environmental presence and potential health implications of brominated compounds, such as tribromophenol and its derivatives, have been reviewed. Koch and Sures (2018) discuss the ubiquity of these compounds in the environment and their sources, including as intermediates in the synthesis of BFRs and as natural products. The review calls for more research on the toxicokinetics, toxicodynamics, and environmental roles of these compounds, emphasizing the need for comprehensive assessments of their impacts on human health and ecosystems (Koch & Sures, 2018).
Safety and Hazards
properties
IUPAC Name |
1-bromo-2,5-difluoro-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLXOZDSEZJIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233684 |
Source


|
| Record name | Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-69-8 |
Source


|
| Record name | Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


